Dilauryl thiodipropionate
Overview
Description
Dilauryl thiodipropionate is a synthetic compound known for its antioxidant properties. It is the diester of lauryl alcohol and 3,3’-thiodipropionic acid. This compound is commonly used in various industries, including cosmetics, food, and polymer chemistry, due to its ability to prevent oxidative degradation.
Mechanism of Action
Target of Action
Dilauryl thiodipropionate (DLTDP) primarily targets lipid hydroperoxides . These are unstable molecules that can lead to oxidative stress and damage in biological systems. DLTDP acts as an antioxidant, aiming to neutralize these harmful compounds and protect the system from oxidative damage .
Mode of Action
DLTDP interacts with lipid hydroperoxides through a process known as free radical scavenging . In this process, DLTDP donates an electron to the lipid hydroperoxide, neutralizing the free radical and preventing it from causing further oxidative damage . It’s worth noting that dltdp was found to be ineffective as an antioxidant for decomposing lipid hydroperoxides when incorporated into fish oil at concentrations less than 50,000 ppm (01 M) at 50°C .
Biochemical Pathways
The primary biochemical pathway affected by DLTDP is the lipid peroxidation pathway . This pathway involves the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. By scavenging these free radicals, DLTDP helps to interrupt this pathway and prevent the downstream effects of lipid peroxidation .
Pharmacokinetics
Given its use as a food additive, it is likely that dltdp has a favorable safety profile .
Result of Action
The primary result of DLTDP’s action is the reduction of oxidative stress and damage in the system where it is applied . By neutralizing lipid hydroperoxides, DLTDP helps to protect cell membranes from damage, thereby preserving the integrity and function of cells .
Action Environment
The efficacy and stability of DLTDP can be influenced by various environmental factors. For instance, DLTDP was observed to have some general antioxidant properties in fish oil containing 200 ppm DLTDP at 50°C under oxygen for 72 hours . This suggests that the antioxidant activity of DLTDP may be enhanced in certain environments, such as those with higher temperatures or oxygen concentrations .
Biochemical Analysis
Biochemical Properties
DLTDP has been found to exhibit antioxidant activity when incorporated into fish oil at concentrations less than 50,000 ppm (0.1 M) at 50°C . It interacts with lipid hydroperoxides, which are biomolecules involved in oxidative stress .
Molecular Mechanism
The molecular mechanism of Dilauryl thiodipropionate’s antioxidant activity involves its interaction with lipid hydroperoxides . It is thought to prevent the formation of certain oxidative compounds in model systems .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown some general antioxidant properties in fish oil containing 200 ppm DLTDP at 50°C under oxygen for 72 hours .
Metabolic Pathways
When ingested, this compound is excreted in the urine as thiodipropionic acid (TDPA)
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilauryl thiodipropionate is synthesized through the esterification of lauryl alcohol with 3,3’-thiodipropionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves a two-step synthesis under mild conditions. The first step is the esterification of lauryl alcohol with 3,3’-thiodipropionic acid, followed by purification to obtain high-purity this compound. The process is designed to yield the compound efficiently and with high purity .
Chemical Reactions Analysis
Types of Reactions
Dilauryl thiodipropionate undergoes various chemical reactions, including oxidation and reduction. It is particularly known for its antioxidant activity, where it scavenges free radicals and prevents oxidative degradation.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to its corresponding sulfoxide using oxidizing agents such as performic acid.
Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.
Major Products Formed
Oxidation: The major product formed is the sulfoxide derivative of this compound.
Reduction: The reduction process regenerates the original this compound
Scientific Research Applications
Dilauryl thiodipropionate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to stabilize polymers and prevent degradation due to heat, light, and oxidative conditions.
Biology: The compound is studied for its potential to protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in biological tissues.
Industry: It is widely used in the cosmetics industry as an antioxidant and stabilizer to extend the shelf life of products and maintain their stability
Comparison with Similar Compounds
Similar Compounds
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Dilauryl thiodipropionate is unique due to its specific molecular structure, which provides optimal antioxidant activity. Compared to other similar compounds, it offers a balance of stability, effectiveness, and ease of incorporation into various formulations. Its ability to scavenge free radicals and prevent oxidative degradation makes it a valuable additive in multiple industries .
Biological Activity
Dilauryl thiodipropionate (DLTDP), a dialkyl ester derived from lauryl alcohol and thiodipropionic acid, is widely recognized for its applications in cosmetics and food additives due to its antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of DLTDP, highlighting its safety profile, mechanisms of action, and relevant research findings.
- Chemical Formula: C30H58O4S
- Molecular Weight: 514.84 g/mol
- CAS Number: 123-28-4
- Primary Uses:
- Antioxidant in cosmetic formulations
- Stabilizer for lubricants and greases
- Sequestering agent in personal care products
DLTDP is utilized primarily for its ability to inhibit oxidation, thereby extending the shelf life of products. It acts as a free radical scavenger, which is critical in preventing oxidative degradation in various formulations .
Antioxidant Properties
DLTDP's primary biological activity is its antioxidant capability . It effectively neutralizes free radicals, which can cause cellular damage and contribute to aging and various diseases. This property is particularly beneficial in cosmetic products, where maintaining product integrity is essential .
Safety Profile
Extensive research has been conducted to evaluate the safety of DLTDP:
-
Toxicity Studies:
- Acute oral and parenteral studies indicate that DLTDP does not exhibit significant toxicity. In studies involving multiple animal species (mice, rats, hamsters, rabbits), DLTDP was found to be non-irritating and non-sensitizing .
- Long-term exposure studies did not reveal reproductive toxicity or teratogenic effects .
- Irritation Potential:
Metabolism
Upon ingestion, DLTDP is metabolized into thiodipropionic acid (TDPA), which is subsequently excreted via urine. Studies have shown that neither DLTDP nor TDPA are genotoxic, further supporting their safety for human use .
Comparative Studies on Biological Effects
-
Skin Lightening Properties:
Research has indicated that both TDPA and its esters, including DLTDP, possess skin lightening effects comparable to established agents. This suggests potential applications in cosmetic formulations aimed at skin tone enhancement . -
Antioxidant Efficacy:
A study demonstrated that DLTDP significantly reduced oxidative stress markers in vitro, providing evidence for its role as an effective antioxidant agent in skincare products .
Data Summary Table
Property | Findings |
---|---|
Chemical Structure | Dialkyl ester of lauryl alcohol and TDPA |
Antioxidant Activity | Effective free radical scavenger |
Toxicity | Non-toxic; no significant adverse effects observed |
Irritation Potential | Non-irritating; no sensitization |
Metabolism | Converted to TDPA; excreted via urine |
Applications | Cosmetics, food additives, lubricants |
Properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026999 | |
Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dilauryl thiodipropionate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4912 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most organic solvents | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.975 at 25 °C (solid 25 °C) | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |
Record name | Dilauryl thiodipropionate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4912 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White flakes | |
CAS No. |
123-28-4, 31852-09-2 | |
Record name | Dilauryl thiodipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilauryl thiodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didodecyl thiodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lusmit | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl 3,3'-thiodipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Didodecyl thiodipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51YH1B080 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 °C, 43 - 44 °C | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.